9,12-Octadecadiynoic acid 9,12-Octadecadiynoic acid Octadeca-9,12-diynoic acid is an octadecadiynoic acid having its triple bonds at positions 9 and 12.
Brand Name: Vulcanchem
CAS No.: 2012-14-8
VCID: VC0005329
InChI: InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20)
SMILES: CCCCCC#CCC#CCCCCCCCC(=O)O
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol

9,12-Octadecadiynoic acid

CAS No.: 2012-14-8

Cat. No.: VC0005329

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

9,12-Octadecadiynoic acid - 2012-14-8

CAS No. 2012-14-8
Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
IUPAC Name octadeca-9,12-diynoic acid
Standard InChI InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20)
Standard InChI Key KDYILQLPKVZDGB-UHFFFAOYSA-N
SMILES CCCCCC#CCC#CCCCCCCCC(=O)O
Canonical SMILES CCCCCC#CCC#CCCCCCCCC(=O)O
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Identity and Physicochemical Properties

ODYA is systematically named octadeca-9,12-diynoic acid and is classified under the lipid number C18:2 due to its two unsaturated bonds. Its CAS registry number, 2012-14-8, is consistent across commercial and academic sources . The compound crystallizes as a white to off-white solid with a melting point of 42–43°C and a boiling point of 143–154°C under reduced pressure (0.005–0.01 Torr) . It exhibits limited water solubility but dissolves readily in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone .

The molecular structure includes two propargyl groups (triple bonds) at carbons 9 and 12, which significantly influence its electronic and steric properties. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: propargylic protons adjacent to triple bonds resonate at 2.05–2.3 ppm, while bis-propargylic protons at C11 appear at 2.98 ppm in the δ scale . These shifts vary slightly depending on solvent and stereochemistry, as demonstrated in studies of analogous octadecynoic acids .

Table 1: Key Physicochemical Properties of ODYA

PropertyValue
Molecular FormulaC18H28O2\text{C}_{18}\text{H}_{28}\text{O}_2
Molecular Weight276.4 g/mol
Melting Point42–43°C
Boiling Point143–154°C (0.005–0.01 Torr)
Density0.963 g/cm³
pKa4.77
Solubility in WaterSlightly soluble

Structural Analysis via NMR Spectroscopy

The acetylenic bonds in ODYA create unique electronic environments detectable via 1H^1\text{H}-NMR. In carbon tetrachloride, protons adjacent to the triple bonds (C9 and C12) exhibit split signals due to coupling with neighboring carbons. For example, in the 9i,12a isomer, bis-propargylic protons at C11 resonate at 2.98 ppm, whereas in 9c,12a and 9a,12c isomers, these protons shift to 2.69 ppm . Such data are critical for distinguishing stereoisomers and verifying synthetic purity.

Biochemical and Pharmacological Actions

Dual Inhibition of COX and LOX Enzymes

ODYA is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the biosynthesis of pro-inflammatory mediators. In vitro assays using ram seminal vesicle COX-1 demonstrate a KiK_i of 0.6 µM, with 95% inhibition observed at 48 µM . Comparatively, its inhibition of 15-LOX is less pronounced (68% at 48 µM), suggesting selectivity for COX isoforms . This dual activity parallels pharmaceuticals like indomethacin but with a distinct acetylenic mechanism .

Table 2: Enzymatic Inhibition Profile of ODYA

EnzymeInhibition (%) at 48 µMKiK_i (µM)
COX-1950.6
15-LOX68Not reported

Impact on Arachidonic Acid Metabolism

By blocking COX and LOX, ODYA disrupts the conversion of arachidonic acid to prostaglandins and leukotrienes. In comparative studies, ODYA (IC₅₀ = 1.3 µM) outperforms 5,8,11,14-eicosatetraynoic acid (IC₅₀ = 4.4 µM) in suppressing prostaglandin E₂ synthesis . This suppression has implications for inflammation and pain management, though its therapeutic window remains undefined.

Neurobehavioral Effects in Model Organisms

Adaptive Behavioral Development in C. elegans

ODYA’s presence in human breast milk correlates with improved adaptive behavioral outcomes in infants, a finding replicated in Caenorhabditis elegans . At concentrations ≤1 µM, ODYA enhances serotonin synthesis and upregulates serotonin-related genes (tph-1, mod-1), improving foraging efficiency and stress resilience . These effects are mediated through the DAF-16/FOXO pathway, which integrates environmental signals with neuronal plasticity .

Concentration-Dependent Neurotoxicity

Paradoxically, ODYA supplementation above 1 µM induces neurotoxicity in C. elegans, manifesting as reduced locomotion, serotonin depletion, and shortened lifespan . Transcriptional profiling reveals downregulation of stress-response genes (sod-3, ctl-2), implicating oxidative stress in these adverse outcomes . This biphasic response underscores the delicate balance between beneficial and toxic doses.

Table 3: Neurobehavioral Outcomes of ODYA in C. elegans

ConcentrationSerotonin SynthesisLocomotionLifespan
≤1 µM↑ 30%↑ 25%No change
>1 µM↓ 45%↓ 40%↓ 20%

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